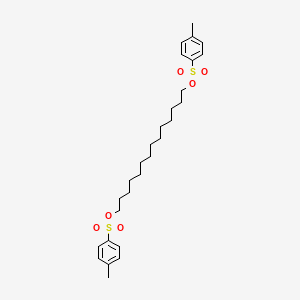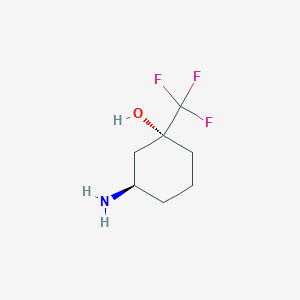
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
Descripción general
Descripción
“(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol” is a chiral building block widely used in the synthesis of pharmaceuticals and agrochemicals. It has a CAS Number of 1932101-55-7 and a linear formula of C7H12F3NO .
Molecular Structure Analysis
The molecular weight of “(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol” is 183.17. The linear structure formula is C7H12F3NO . Further details about its molecular structure are not available from the search results.Aplicaciones Científicas De Investigación
Amino Equatorial Effect in Peptide Helices
The study by Hirata et al. (2015) focuses on the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids, showcasing how the equatorial orientation of amino groups affects the formation of helical structures in peptides. This research highlights the potential of such compounds in designing peptides with specific secondary structures, valuable for drug development and biomaterials research (Hirata et al., 2015).
Novel Chiral Motifs for Ligands and Organocatalysts
Nowak et al. (2011) describe the synthesis of enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes, which were used to create novel chiral motifs for ligands and organocatalysts. This work underlines the importance of such compounds in asymmetric synthesis, providing a pathway to highly enantioselective catalysis processes (Nowak et al., 2011).
Trifluoromethyl Building Blocks
Fadeyi and Okoro (2008) demonstrated a simple synthesis method for compounds containing the trifluoromethyl group, such as 5-(trifluoromethyl)cyclohexane-1,3-dione. These compounds serve as highly functionalized intermediates for the synthesis of organic and heterocyclic compounds, illustrating the versatility of trifluoromethyl derivatives in chemical synthesis (Fadeyi & Okoro, 2008).
σ1 Antagonists for Tumor Therapy
Kopp et al. (2020) explored aminoethyl substituted cyclohexanes as potent σ1 receptor antagonists designed for tumor therapy. This study provides a comprehensive analysis of the structure-activity relationships of these compounds, indicating their potential in developing new therapeutic agents for cancer treatment (Kopp et al., 2020).
Enantioselective Catalysis
Asami et al. (2015) utilized 1,4-amino alcohols derived from (R)-1-phenylethylamine for the enantioselective addition of diethylzinc to aldehydes. This research showcases the utility of cyclohexane derivatives in asymmetric synthesis, contributing to the development of chiral molecules with high enantioselectivity (Asami et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol are the Nuclear receptor coactivator 1 and the Vitamin D3 receptor . These receptors play a crucial role in gene expression and regulation of cellular activities.
Mode of Action
The compound interacts with its targets by binding to the active sites of these receptors. This interaction triggers a series of biochemical reactions that lead to changes in the cellular environment . The exact nature of these changes is currently under investigation.
Biochemical Pathways
Given the targets of the compound, it is likely that it influences pathways related to gene expression and cellular regulation .
Result of Action
The molecular and cellular effects of the compound’s action are subject to ongoing research. Given its targets, it is likely that the compound influences cellular activities by modulating gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or cofactors present in the cellular environment may enhance or inhibit the compound’s activity .
Propiedades
IUPAC Name |
(1R,3R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUVZQHBPFIBHU-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@](C1)(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



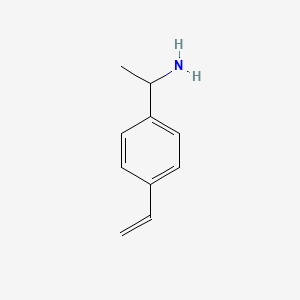
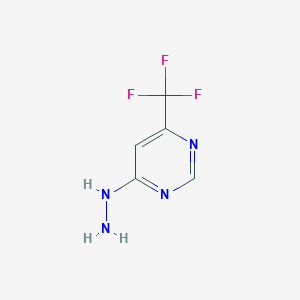
![4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B3112858.png)

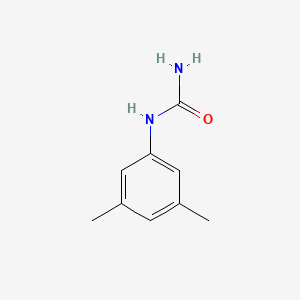
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)
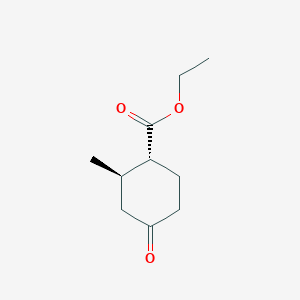
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)

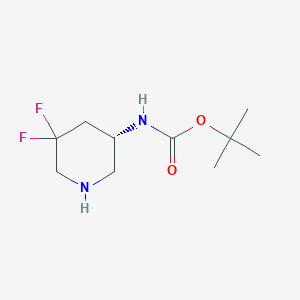
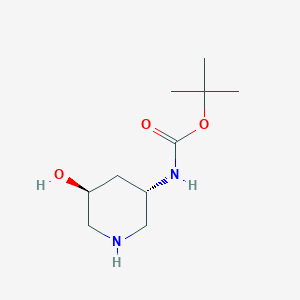
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)
